6-Oxoheptanoic acid

Beschreibung

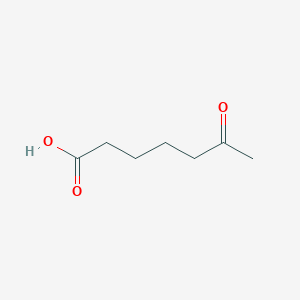

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOQMUVIDMLRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953322 | |

| Record name | 6-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-07-2 | |

| Record name | 6-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3128-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-OXOHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U902I8QZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxoheptanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Oxoheptanoic acid, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound, also known as 5-acetylvaleric acid, is a keto acid with the linear formula CH₃CO(CH₂)₄CO₂H. It serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 3128-07-2 | [1] |

| Appearance | Solid | |

| Melting Point | 32-37 °C | [3] |

| Boiling Point | 158-162 °C at 9 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| pKa (Predicted) | 4.69 ± 0.10 | |

| Solubility | Soluble in water, alcohols, and ethers. | [4] |

| logP (Octanol-Water Partition Coefficient) | Data not readily available in experimental literature. |

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of this compound is determined at a reduced pressure due to its relatively high boiling point at atmospheric pressure, which could lead to decomposition.

Procedure:

-

A small amount of this compound is placed in a small test tube or distillation flask.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 9 mmHg).

-

The sample is heated gently and stirred continuously.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the pressure of the system.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

Procedure:

-

Approximately 0.1 g of this compound is added to a test tube containing 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously for 1-2 minutes.

-

Visual inspection determines if the solid has completely dissolved.

-

If the substance dissolves, it is classified as soluble in that solvent. If a significant amount of solid remains, it is classified as insoluble. For intermediate cases, it can be classified as partially soluble.

-

Due to its carboxylic acid group, its solubility in aqueous basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) can also be tested, where it is expected to be soluble due to salt formation.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for characterizing a solid organic acid and the role of this compound as a linker in bioconjugation.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-oxoheptanoic acid, a valuable building block in organic synthesis and drug development. This document details a common synthetic route via oxidative cleavage of 1-methylcyclohexene and provides a thorough analysis of its spectroscopic properties.

Introduction

This compound is a bifunctional organic compound containing both a ketone and a carboxylic acid functional group. This unique structure makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its applications include its use as a ketone linker for the conjugation of hydrazide derivatives to proteins.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the oxidative cleavage of the double bond in 1-methylcyclohexene. Ozonolysis followed by an oxidative workup is a common strategy to achieve this transformation.

Experimental Protocol: Ozonolysis of 1-Methylcyclohexene with Oxidative Workup

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1-Methylcyclohexene

-

Methanol (B129727) (CH₃OH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ozone (O₃)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

Reaction Setup: A solution of 1-methylcyclohexene in a mixture of dichloromethane and methanol is prepared in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas is bubbled through the cooled solution. The reaction progress is monitored by the appearance of a blue color, indicating the presence of unreacted ozone.

-

Workup: Once the ozonolysis is complete, the excess ozone is removed by bubbling nitrogen gas through the solution. The reaction mixture is then allowed to warm to room temperature. A solution of 30% hydrogen peroxide is carefully added to the mixture.

-

Oxidation: The mixture is stirred at room temperature to allow for the oxidation of the intermediate ozonide to the carboxylic acid. The reaction is typically exothermic and may require occasional cooling.

-

Isolation and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 35-37 °C |

| Boiling Point | 158-162 °C at 9 mmHg |

| Density | 1.059 g/mL at 25 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| 2.48 | t | 2H | -CH₂-C(=O)- |

| 2.34 | t | 2H | -CH₂-COOH |

| 2.15 | s | 3H | -C(=O)-CH₃ |

| 1.65 | m | 4H | -CH₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| 209.2 | C=O (ketone) |

| 179.1 | C=O (carboxylic acid) |

| 43.5 | -CH₂-C(=O)- |

| 33.8 | -CH₂-COOH |

| 29.9 | -C(=O)-CH₃ |

| 24.3 | -CH₂- |

| 20.0 | -CH₂- |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2940, 2860 | C-H stretch | Alkane |

| 1710 (sharp) | C=O stretch | Ketone & Carboxylic Acid |

| 1410 | C-O-H bend | Carboxylic Acid |

| 1290 | C-O stretch | Carboxylic Acid |

MS (Mass Spectrometry)

-

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 126 | [M - H₂O]⁺ |

| 111 | [M - H₂O - CH₃]⁺ |

| 98 | [M - H₂O - CO]⁺ |

| 83 | |

| 71 | |

| 58 | |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the ozonolysis of 1-methylcyclohexene, along with a comprehensive summary of its characterization data. The provided spectroscopic information and workflows serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

6-Oxoheptanoic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 6-oxoheptanoic acid, a bifunctional organic compound with applications in chemical synthesis and bioconjugation. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Identity and Molecular Structure

This compound, also known as 5-acetylvaleric acid, is a carboxylic acid containing a ketone functional group.[1][2] Its bifunctional nature makes it a useful building block and linker in organic synthesis.

The definitive identifier for this compound is its CAS Registry Number.

CAS Number: 3128-07-2[1][2][3][4][5]

The molecular structure of this compound is characterized by a six-carbon chain with a carboxylic acid group at one terminus and a ketone group on the sixth carbon.

Molecular Formula: C₇H₁₂O₃[2][3][4]

Molecular Weight: 144.17 g/mol [1][2]

Chemical Structure Representations:

-

Linear Formula: CH₃CO(CH₂)₄CO₂H[1]

-

SMILES: CC(=O)CCCCC(=O)O[5]

-

InChI: 1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)[2][3][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | Transparent liquid (above melting point) | |

| Melting Point | 32-37 °C | [1] |

| Boiling Point | 158-162 °C at 9 mmHg138-140 °C at 1.5 mmHg112-120 °C at 1 Torr | [1] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Water Solubility | Soluble | |

| Flash Point | >110 °C (>230 °F) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of available spectroscopic data.

| Spectroscopic Technique | Data Availability and Source |

| ¹H NMR | Spectrum available from SpectraBase.[5] The solvent used is typically CDCl₃.[5] |

| ¹³C NMR | Data available from PubChem.[1] |

| Mass Spectrometry (MS) | GC-MS data is available.[1][4] Electron ionization mass spectra can be found in the NIST WebBook.[3] |

| Infrared Spectroscopy (IR) | FTIR spectra are available.[1] The gas-phase IR spectrum is available from the NIST WebBook.[2] |

Applications in Research and Development

This compound serves as a versatile reagent in several areas of chemical and pharmaceutical research.

-

Synthesis of Penicillins: It is used as a reagent in the synthesis of novel penicillins that feature keto acids as side chains.

-

Bioconjugation: Due to its ketone functional group, it can be employed as a linker for the conjugation of hydrazide derivatives to proteins.[1] This is a key application in the development of antibody-drug conjugates and other targeted therapies.

-

Chemical Synthesis: It is a starting material for the synthesis of more complex molecules, such as N-(2-propynyl)-6-oxoheptanamide and derivatives of adenosine (B11128) triphosphate.[1]

Experimental Protocols

The following sections outline general experimental protocols relevant to the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Synthesis of this compound (Illustrative Protocol)

Reaction Scheme:

-

Grignard Reagent Formation: A suitable halo-ester (e.g., a 5-halopentanoate ester) is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.

-

Reaction with an Acetylating Agent: The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperatures (e.g., 0 °C).

-

Hydrolysis: The resulting intermediate is hydrolyzed with an aqueous acid (e.g., dilute HCl) to yield this compound.[6]

-

Purification: The crude product can be purified by extraction and subsequent distillation or recrystallization.

Spectroscopic Analysis

The following is a general procedure for obtaining an NMR spectrum of this compound, based on standard NMR guidelines.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

-

Instrument Setup:

-

Set the spectrometer to the appropriate field strength (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key signals would include a singlet for the methyl protons, multiplets for the methylene (B1212753) protons, and a broad singlet for the carboxylic acid proton.

-

Acquire a ¹³C NMR spectrum. Expected signals would include peaks for the carbonyl carbons (ketone and carboxylic acid), the methyl carbon, and the methylene carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

This protocol outlines a general approach for the analysis of this compound by mass spectrometry, particularly GC-MS.[8][9]

-

Sample Preparation:

-

For GC-MS, the sample may need to be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid).

-

Dissolve the sample in a suitable volatile solvent.

-

-

Instrumental Analysis (GC-MS):

-

Inject the sample into the gas chromatograph. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

The separated components then enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks.

-

The fragmentation pattern can be used to confirm the structure of the molecule. The NIST Mass Spectral Library can be a valuable resource for comparing the obtained spectrum with known spectra.[3]

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, as described in the illustrative protocol.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a corrosive substance.[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

GHS Pictograms: GHS05 (Corrosion).[1]

-

Precautionary Statements: Standard precautions for handling corrosive materials should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.[1]

This document is intended for informational purposes for research and development professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 3. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 6-oxoheptanoic acid (CAS 3128-07-2), a bifunctional molecule containing both a ketone and a carboxylic acid moiety.[1] Understanding these properties is critical for its application in chemical synthesis, drug development, and materials science. This document summarizes available data, outlines experimental protocols for its characterization, and presents logical and workflow diagrams for clarity.

Physicochemical Properties

This compound, also known as 5-acetylvaleric acid, is a solid at room temperature with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 32-37 °C | [4][5][6] |

| Boiling Point | 158-162 °C at 9 mmHg | [4][5] |

| Density | 1.059 g/mL at 25 °C | [4][5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in various solvent systems. The presence of a polar carboxylic acid group and a moderately polar ketone group, combined with a five-carbon aliphatic chain, results in a mixed polarity profile.

| Solvent Class | Solvent | Solubility | Reference |

| Protic | Water | Insoluble / Does not mix well. | [5][7] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [5][7] | |

| Aprotic Polar | Ethers (e.g., Diethyl Ether) | Soluble | [5][7] |

| Other Organic Solvents | Soluble | [5][7] |

Note: The conflicting reports on water solubility suggest that it may be sparingly soluble. Precise quantitative determination is recommended for specific applications.

Stability Profile

This compound is generally considered stable under normal storage conditions. However, its reactivity, dictated by the carboxylic acid and ketone functional groups, makes it susceptible to degradation under specific environmental conditions.

| Condition | Description | Incompatible Materials / Hazards | Reference |

| Thermal | Stable at ambient temperatures. A slight fire hazard exists when exposed to heat or flame. | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂). | |

| pH | As a carboxylic acid, it reacts with bases. Contact with alkaline materials can be exothermic. | Strong acids, bases. | |

| Oxidation/Reduction | Susceptible to reaction with strong oxidizing and reducing agents. | Strong oxidizing agents (e.g., nitrates, peroxides, bleaches), strong reducing agents. | |

| Material Compatibility | Corrosive. Reacts with certain metals to produce hydrogen gas. | Mild steel, galvanized steel/zinc. Segregate from alkalis and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates). | |

| Storage | Considered stable under normal conditions. | Store in a dry, cool, and well-ventilated place in original, tightly sealed containers. Keep away from incompatible materials. |

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the mixture to stand, permitting the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particulates from being included in the analysis.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV spectrophotometer at an appropriate wavelength (e.g., ~210 nm).

-

-

Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various stress conditions (e.g., pH, temperature, oxidation).

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water, if solubility permits).

-

For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic/basic buffers for pH stability, a solution containing an oxidizing agent like H₂O₂ for oxidative stability).

-

Include a control sample stored under non-stress conditions (e.g., neutral pH, ambient temperature, protected from light).

-

-

Stress Conditions:

-

pH Stability: Incubate samples in buffers of varying pH values (e.g., pH 2, 7, 9) at a controlled temperature.

-

Thermal Stability: Expose samples to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a calibrated oven or incubator.

-

Oxidative Stability: Treat samples with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample and the control.

-

Immediately quench any ongoing reaction if necessary (e.g., by neutralization or dilution in cold mobile phase).

-

-

Analytical Method (HPLC/LC-MS):

-

Analyze the samples using a stability-indicating HPLC or LC-MS method capable of separating the parent compound from potential degradation products.

-

The HPLC conditions can be similar to those described in the solubility protocol. An LC-MS system can be used to identify the mass of any degradation products, aiding in their structural elucidation.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, quantify major degradation products.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the chemical relationships of this compound.

Caption: Generalized workflow for determining equilibrium solubility.

Caption: Generalized workflow for assessing chemical stability.

Caption: Key chemical incompatibilities of this compound.

References

- 1. This compound technical grade, 90 3128-07-2 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-乙酰戊酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

Spectroscopic Profile of 6-Oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-oxoheptanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key quantitative information for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.0 | Singlet | 1H | -COOH |

| 2.46 | Triplet | 2H | -CH₂-C=O |

| 2.33 | Triplet | 2H | -CH₂-COOH |

| 2.14 | Singlet | 3H | -C(=O)-CH₃ |

| 1.63 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 209.1 | C=O (ketone) |

| 179.5 | C=O (carboxylic acid) |

| 43.2 | -CH₂-C=O |

| 33.8 | -CH₂-COOH |

| 29.8 | -C(=O)-CH₃ |

| 28.6 | -CH₂- |

| 24.2 | -CH₂- |

Solvent: CDCl₃. Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2940, ~2860 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) & Ketone (overlapping) |

| ~1410 | O-H bend | Carboxylic Acid |

| ~1290 | C-O stretch | Carboxylic Acid |

| ~940 | O-H bend (out-of-plane) | Carboxylic Acid |

Sample preparation: Melt. The characteristic broad O-H stretch of a carboxylic acid is a key feature in the IR spectrum of this compound.[2][3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 126 | Moderate | [M - H₂O]⁺ |

| 101 | Moderate | [M - CH₃CO]⁺ |

| 87 | High | [M - C₄H₇O]⁺ |

| 58 | High | [CH₃COCH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

The base peak is typically observed at m/z = 43, corresponding to the acetyl cation.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]

-

Transfer the solution to a 5 mm NMR tube.[8]

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[8][10]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of carboxylic acids, the acidic proton signal may be broad and located far downfield (~12 ppm).[4][6] For ¹³C NMR, carboxyl carbons typically appear in the 165-185 ppm range.[4][6]

Infrared (IR) Spectroscopy

Sample Preparation (Melt/Thin Film):

-

Place a small amount of solid this compound onto one salt plate (e.g., NaCl or KBr).

-

Gently heat the plate to melt the solid, or if it is a low-melting solid, place a second salt plate on top and apply gentle pressure to create a thin film.

-

Alternatively, dissolve the sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Key absorptions for carboxylic acids include a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[2][4][6]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for carboxylic acids to increase their volatility. A common method is esterification (e.g., to form the methyl ester).

-

Alternatively, for direct infusion or liquid chromatography-mass spectrometry (LC-MS), dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[11][12][13][14]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer (e.g., via a GC column).

-

In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. lipidmaps.org [lipidmaps.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

6-Oxoheptanoic Acid: A Technical Guide to its Natural Occurrence and Biological Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, a seven-carbon oxo-fatty acid, presents a molecule of interest at the intersection of synthetic chemistry and potential biological activity. Despite its availability as a chemical reagent and its utility in bioconjugation, evidence for its widespread natural occurrence remains notably scarce. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural and biological sources of this compound. It delves into a singular documented instance of a related compound in the plant kingdom and explores tangential microbial metabolic pathways that utilize structurally similar molecules. In the absence of established specific analytical protocols, this guide details adaptable methodologies for the extraction, derivatization, and quantification of oxo-fatty acids from biological matrices, providing a foundational framework for future research.

Introduction

This compound (also known as 5-acetylvaleric acid) is a bifunctional molecule featuring both a carboxylic acid and a ketone group. Its chemical properties make it a useful building block in organic synthesis and for conjugating molecules to proteins.[1][2] While its synthetic applications are appreciated, its role and presence in the natural world are not well-documented. This guide aims to collate the available information on its biological sources and provide a practical framework for researchers seeking to investigate its presence and potential roles in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 3128-07-2 | [3] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 138-140 °C (at 1.5 mmHg) | [3] |

| Density | 1.059 g/mL | [3] |

| IUPAC Name | This compound |

Natural Occurrence and Biological Sources

Direct evidence for the natural occurrence of this compound as a free acid in microorganisms, plants, or animals is currently not available in peer-reviewed literature. The vast majority of scientific literature discusses this compound in the context of chemical synthesis.

Plant Kingdom: A Singular Finding

A notable exception is a study involving the analysis of a methanolic extract of Ricinus communis (castor bean plant). Using Gas Chromatography-Mass Spectrometry (GC-MS), researchers identified Methyl 6-oxoheptanoate (B11819090) , the methyl ester of this compound, as one of sixteen bioactive compounds in the plant extract.[4] This finding suggests that a pathway for the biosynthesis of the this compound carbon skeleton may exist in this plant species. However, it is crucial to note that this is a single report, and the compound was detected as an ester, not the free acid. Further research is required to confirm this finding, elucidate the biosynthetic pathway, and determine if the free acid is also present.

Microbial Metabolism: Insights from Related Pathways

While direct production of this compound by microorganisms as a primary or secondary metabolite has not been reported, studies on microbial degradation of synthetic compounds provide insights into enzymatic reactions that can produce similar oxo-acids. For instance, the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid (a precursor of nylon-6) has been demonstrated in Phialemonium sp..[5] This process involves an ω-amino group-oxidizing enzyme. Although this is a degradation pathway for a synthetic substrate, it highlights the existence of microbial enzymes capable of producing terminal oxo-carboxylic acids.

Hypothetical Biosynthetic and Metabolic Pathways

The definitive biosynthetic pathway for this compound in any organism remains unelucidated. However, based on known biochemical reactions, several hypothetical pathways can be proposed. One plausible route is the omega-oxidation of heptanoic acid, a medium-chain fatty acid. This process, known to occur in some bacteria and eukaryotes for other fatty acids, involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then to a carboxylic acid. A similar, but incomplete, oxidation pathway could potentially lead to the formation of this compound from a precursor like 7-hydroxyheptanoic acid.

Below is a conceptual diagram illustrating a hypothetical microbial pathway for the formation of a related oxo-acid, which could be analogous to a potential pathway for this compound.

Caption: A hypothetical microbial omega-oxidation pathway for heptanoic acid.

Methodologies for Detection and Quantification

Given the lack of established protocols for this compound, this section outlines a general workflow and specific methods that can be adapted from the analysis of other short- to medium-chain oxo-fatty acids in biological samples.[6][7][8]

Experimental Workflow

The analysis of oxo-fatty acids from complex biological matrices typically involves extraction, derivatization (especially for GC-MS), and instrumental analysis.

Caption: A generalized experimental workflow for analyzing oxo-fatty acids.

Sample Preparation and Extraction

The choice of extraction method depends on the biological matrix and the physicochemical properties of the analyte.

-

Liquid-Liquid Extraction (LLE): For biofluids like plasma or serum, LLE using a solvent system such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) after acidification of the sample is a common approach to extract fatty acids.

-

Solid-Phase Extraction (SPE): SPE offers a cleaner extract compared to LLE. Reversed-phase (C18) or anion exchange cartridges can be employed. The sample is loaded, washed to remove interferences, and the analyte of interest is eluted with an appropriate solvent.

Derivatization

Derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC-MS analysis and can also enhance ionization for LC-MS.

-

For GC-MS Analysis:

-

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester) using reagents like BF₃-methanol or by extractive alkylation.

-

Oximation: The ketone group can be derivatized to an oxime using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This creates a derivative that is highly sensitive for detection by electron capture negative ionization mass spectrometry.

-

-

For LC-MS/MS Analysis: Derivatization may not always be necessary, but it can be used to enhance sensitivity. Reagents that add a permanently charged group or improve ionization efficiency are used.[9]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum for identification and quantification.[10][11][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific and is often used for the analysis of less volatile or thermally labile compounds.[13] It can often be performed without derivatization. The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by two mass analyzers in series (tandem mass spectrometry). This allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[8]

Table 2: Proposed Instrumental Methods for this compound Quantification

| Method | Derivatization | Pros | Cons |

| GC-MS | Esterification of carboxyl group; Oximation of keto group | High chromatographic resolution; Well-established for fatty acids | Requires derivatization; Potential for thermal degradation |

| LC-MS/MS | Often not required; Can use derivatization to improve sensitivity | High sensitivity and specificity; No heating required | Potential for matrix effects (ion suppression/enhancement) |

Conclusion and Future Directions

The natural occurrence of this compound remains an open question with very limited direct evidence. The identification of its methyl ester in Ricinus communis provides a tantalizing lead that warrants further investigation. Future research should focus on:

-

Confirmation and Quantification: Verifying the presence of 6-oxoheptanoate in Ricinus communis and quantifying its concentration.

-

Screening of Natural Sources: Broader screening of various plant, microbial, and animal samples using the sensitive analytical techniques outlined in this guide.

-

Biosynthetic Pathway Elucidation: If its natural occurrence is confirmed, studies to identify the enzymes and genes responsible for its synthesis are crucial.

-

Biological Activity: Investigating the potential physiological or signaling roles of this compound in biological systems.

This guide provides the foundational knowledge and methodological framework necessary for researchers to begin exploring the largely uncharted territory of this compound in biology. The adaptation of existing analytical methods for oxo-fatty acids will be key to unlocking the secrets of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound technical grade, 90 3128-07-2 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 8. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Metabolic Pathways Involving 6-Oxoheptanoic Acid: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the metabolic pathways involving 6-oxoheptanoic acid, a key intermediate in various microbial catabolic and biosynthetic routes. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic conversions, quantitative data, and detailed experimental protocols. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as 5-acetylvaleric acid, is a seven-carbon oxo-fatty acid that plays a significant role in microbial metabolism.[1] Its metabolic relevance stems from its position as an intermediate in the degradation of industrial compounds and its structural similarity to precursors of essential cofactors. This guide will explore the primary metabolic pathways where this compound is a key player, including the degradation of caprolactam, the omega-oxidation of hexanoate (B1226103), and its relationship to the biosynthesis of biotin (B1667282).

Caprolactam Degradation Pathway in Pseudomonas

The biodegradation of caprolactam, a precursor for the production of nylon-6, has been studied in various microorganisms, with a particular focus on Pseudomonas species.[2][3][4] In this pathway, this compound is a central intermediate. The pathway begins with the hydrolytic ring-opening of caprolactam to 6-aminohexanoate (B3152083), which is then converted to 6-oxohexanoic acid (an isomer of this compound) and subsequently to adipic acid, which can enter central metabolism.[2][5]

The key enzymatic step leading to a C6 keto acid is the deamination of 6-aminohexanoate. This reaction is catalyzed by an aminotransferase, which transfers the amino group from 6-aminohexanoate to an amino acceptor, such as pyruvate (B1213749).[3][4]

Pathway Diagram

Quantitative Data

The efficiency of the enzymes involved in this pathway has been characterized, particularly the 6-aminohexanoate aminotransferase from Pseudomonas jessenii (PjAT).

| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) | Reference |

| PjAT | 6-Aminohexanoate | 0.23 ± 0.02 | 15.2 ± 0.4 | 66.1 | [4] |

| PjAT | Pyruvate | 0.54 ± 0.06 | 15.2 ± 0.4 | 28.1 | [4] |

Omega-Oxidation of Hexanoate

In some organisms, particularly certain strains of Pseudomonas, this compound can be an intermediate in the omega-oxidation of hexanoate. This pathway provides an alternative to beta-oxidation for fatty acid degradation. The process starts with the oxidation of the terminal methyl group (the ω-carbon) of hexanoate.

Alkane-utilizing strains of Pseudomonas can omega-oxidize hexanoate to 6-hydroxyhexanoate, which is then further oxidized to 6-oxohexanoate and subsequently to adipic acid.[6] The molar yields of adipic acid from hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate after induction with n-hexane have been reported as 5%, 30%, and 90%, respectively, in Pseudomonas spp.[6][7]

Pathway Diagram

Quantitative Data

The production of adipic acid from 6-hydroxyhexanoic acid has been optimized in recombinant Escherichia coli.

| Strain | Substrate | Product | Titer (g/L) | Reference |

| Recombinant E. coli | 6-Hydroxyhexanoic acid | Adipic Acid | 15.6 | [8] |

Relevance to Biotin Synthesis

While this compound itself is not a direct intermediate in the canonical biotin synthesis pathway, the biosynthesis of pimelic acid, a C7 dicarboxylic acid that is the precursor to biotin, shares significant biochemical logic. In E. coli, pimeloyl-ACP is synthesized via a modified fatty acid synthesis pathway.[9][10] This involves the elongation of a malonyl-thioester primer through two rounds of the fatty acid elongation cycle.[10] This process generates a seven-carbon dicarboxylate backbone, structurally analogous to this compound. Understanding the enzymes and mechanisms in pimelic acid synthesis can provide insights into the potential biosynthesis or modification of other C7 dicarboxylic and oxo-dicarboxylic acids.

Logical Relationship Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Determination of Aminotransferase Activity

This protocol is adapted for the characterization of 6-aminohexanoate aminotransferase.

Principle: The activity of 6-aminohexanoate aminotransferase is determined by a coupled enzyme assay. The pyruvate produced from the transamination of alanine (B10760859) (a model substrate) is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the aminotransferase activity.[11][12]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.8)

-

L-Alanine (500 mM)

-

α-Ketoglutarate (15 mM)

-

NADH (0.18 mM)

-

Lactate dehydrogenase (LDH) (≥1200 U/L)

-

Purified aminotransferase enzyme

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a master mix containing Tris-HCl buffer, L-alanine, NADH, and LDH.

-

Add 180 µL of the master mix to each well of the microplate.

-

Add 10 µL of the purified enzyme solution to each well.

-

To initiate the reaction, add 10 µL of α-ketoglutarate solution to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes, with readings taken every 30 seconds.

-

Calculate the rate of NADH decrease (ΔA340/min).

-

The enzyme activity (U/mL) is calculated using the following formula: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * light path (cm) * enzyme volume (mL)) where ε for NADH is 6.22 mM-1cm-1.

GC-MS Analysis of Organic Acids in Microbial Culture

This protocol outlines the general steps for the analysis of this compound and related metabolites from microbial culture supernatants.

Principle: Organic acids in the culture supernatant are extracted and derivatized to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The compounds are separated based on their retention times and identified by their mass spectra.[13][14][15]

Materials:

-

Microbial culture supernatant

-

Internal standard (e.g., 13C-labeled adipic acid)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Take a known volume of the supernatant (e.g., 1 mL).

-

Add a known amount of the internal standard.

-

Acidify the sample to pH < 2 with HCl.

-

-

Extraction:

-

Extract the organic acids with ethyl acetate (2 x 1 mL).

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried residue.

-

Heat the sample at 70°C for 1 hour to complete the derivatization.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the compounds of interest.

-

The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for identification and quantification.

-

Experimental Workflow for Site-Directed Mutagenesis

This workflow describes the process of introducing specific mutations into the gene encoding an enzyme involved in this compound metabolism to study its structure-function relationship.

Conclusion

This compound is a metabolically significant molecule, positioned at the crossroads of xenobiotic degradation and fatty acid metabolism. The study of its metabolic pathways not only enhances our understanding of microbial catabolism but also presents opportunities for biotechnological applications, such as the production of valuable chemicals like adipic acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the enzymes and pathways involved in the metabolism of this compound and related compounds. Future research in this area may focus on the discovery of novel enzymes with improved catalytic efficiencies and the engineering of microbial strains for enhanced production of dicarboxylic acids.

References

- 1. Technical Workflow of Rapid Site-Directed Mutagenesis – Academy of Health [ahfad.org]

- 2. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of 6-Oxoheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 6-Oxoheptanoic acid. A significant lack of comprehensive toxicological data for this compound necessitates a cautious approach in its handling and application. The information presented herein is intended for informational purposes and should not be substituted for a thorough safety assessment based on empirical data.

Executive Summary

This compound (CAS No. 3128-07-2), also known as 5-acetylvaleric acid or 6-ketoheptanoic acid, is an oxo-carboxylic acid. Based on the available Safety Data Sheets (SDS) and chemical database information, the primary and most consistently reported toxicological endpoint for this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage[1][2][3][4][5][6][7].

A comprehensive literature search reveals a significant lack of quantitative toxicological data for other critical endpoints, including acute oral, dermal, and inhalation toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For many of these endpoints, safety data sheets repeatedly state that "no significant acute toxicological data has been identified in literature search" or that data is "not available"[5]. This data gap presents a considerable challenge in performing a complete risk assessment for this compound.

This technical guide summarizes the available qualitative data, provides an overview of standard experimental protocols relevant to the known hazards, and presents read-across data from structurally similar compounds to offer a broader toxicological perspective. However, it is crucial to emphasize that read-across data should be interpreted with caution and is not a substitute for data on this compound itself.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3128-07-2 | [2][4][8][9] |

| Molecular Formula | C₇H₁₂O₃ | [2][6] |

| Molecular Weight | 144.17 g/mol | [6][9] |

| Appearance | Solid, Powder | [1][4] |

| Melting Point | 35-37 °C | [4][9] |

| Boiling Point | 158-162 °C at 9 mmHg | [4][9] |

| Density | 1.059 g/mL at 25 °C | [4][9] |

| Solubility | Does not mix well with water | [1] |

Toxicological Data

Acute Toxicity

There is a lack of quantitative data for the acute toxicity of this compound through oral, dermal, or inhalation routes. Safety data sheets indicate that it has not been classified as "harmful by ingestion" due to a lack of corroborating animal or human evidence[1][5].

Skin Corrosion/Irritation

This compound is consistently classified as causing severe skin burns[1][2][4][5][6][7]. Skin contact with acidic corrosives can lead to pain, burns that may be deep with distinct edges, and slow healing with scar tissue formation[1][5].

Eye Irritation/Damage

The compound is also classified as causing severe eye damage[1][2][4][5][6][7]. Direct eye contact can result in pain, tears, sensitivity to light, and burns[1][5]. Vapors or mists may also be extremely irritating[1][5].

Respiratory Irritation

Inhalation of this compound can cause respiratory irritation[1][5]. Corrosive acids can irritate the respiratory tract, leading to coughing, choking, and damage to mucous membranes[1][5].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No data is available on the genotoxic, carcinogenic, or reproductive toxicity of this compound[10].

Read-Across Toxicological Data

Due to the limited data on this compound, information on structurally similar short-chain carboxylic acids is presented below for context. This data should be used with caution and does not replace the need for specific testing of this compound.

-

Valeric Acid (Pentanoic Acid):

-

Acute Oral Toxicity: The acute oral LD50 in rats is reported to be 1720 mg/kg for females and <2000 mg/kg for males[11].

-

Skin and Eye Irritation: It is a strong irritant to the skin and eyes and is corrosive to rabbit skin[11][12].

-

Mutagenicity: Valeric acid has shown mixed results in mutagenicity studies[11].

-

Carcinogenicity: A two-year skin painting study in mice showed the development of squamous cell carcinomas, papillomas, and fibrosarcomas[11].

-

Developmental Toxicity: In a screening study, both maternal and fetal toxicity were observed in rats at a high oral dose[11].

-

-

Nonanoic Acid:

Experimental Protocols

Given the lack of specific studies on this compound, this section outlines the general principles of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the key identified hazard.

Skin Corrosion/Irritation (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible skin damage.

-

Test System: Typically, the albino rabbit is used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 g of the solid test substance is applied to the skin and covered with a gauze patch.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Evaluation: The severity of the skin reactions is scored. Corrosive substances are those that cause irreversible tissue damage (necrosis) through the epidermis and into the dermis.

Mandatory Visualizations

Due to the absence of data on signaling pathways affected by this compound, a diagram for this requirement could not be generated. Instead, a logical workflow for assessing skin corrosion potential and a diagram illustrating the current knowledge gaps in the toxicological profile are provided.

Caption: Logical workflow for assessing the skin corrosion potential of a chemical.

Caption: Current state of toxicological knowledge for this compound, highlighting data gaps.

Conclusion and Recommendations

The toxicological profile of this compound is largely incomplete. The only well-documented hazard is its corrosive nature to the skin and eyes. For professionals in research, science, and drug development, this signifies that stringent handling procedures are necessary to avoid direct contact.

The absence of data on genotoxicity, carcinogenicity, and reproductive toxicity is a major concern for any application involving potential human exposure. It is strongly recommended that a comprehensive battery of toxicological tests, following established OECD guidelines, be conducted to fill these critical data gaps before any further development or use of this compound where human or environmental exposure is possible. Reliance on read-across data from structurally similar compounds should be a temporary measure for preliminary assessment only and is not a substitute for specific testing.

References

- 1. keto acids: Topics by Science.gov [science.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 5-乙酰戊酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Methods Skin or Eye Corrosion or Irritation [chemicalprofiler.wiki.zoho.com]

6-Oxoheptanoic Acid: A Comprehensive Technical Guide to its History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, also known as 5-acetylvaleric acid, is a keto acid of interest in various chemical and pharmaceutical applications. This technical guide provides an in-depth overview of the history, discovery, and synthesis of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for key synthesis methods, and a discussion of its potential biological relevance.

Introduction

History and Discovery

While a singular discovery paper for this compound is not prominently documented, its synthesis is rooted in the broader history of keto acid preparation. Early methods for synthesizing keto acids date back to the 19th century. The fundamental chemistry enabling the formation of such molecules has been known for a considerable time. The synthesis of this compound can be inferred through established organic reactions that were available to chemists for many decades. Modern methods have focused on improving yield, selectivity, and environmental compatibility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [3][4][5] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| CAS Number | 3128-07-2 | [3][4][6] |

| Melting Point | 35-37 °C | [2][5] |

| Boiling Point | 158-162 °C at 9 mmHg | [2][5] |

| Density | 1.059 g/mL at 25 °C | [2][5] |

| Synonyms | 5-Acetylvaleric acid, 6-Ketoheptanoic acid | [4] |

Experimental Protocols for Synthesis

Several methods have been described for the synthesis of this compound. The following are detailed protocols for some of the key approaches.

Ozonolysis of 1-Methylcyclohexene

This method involves the oxidative cleavage of the double bond in 1-methylcyclohexene.

Experimental Workflow:

Protocol:

-

Dissolve 1-methylcyclohexene in a mixture of dichloromethane (B109758) and methanol (B129727) at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Perform an oxidative workup by adding hydrogen peroxide. This step oxidizes the initially formed aldehyde to a carboxylic acid.

-

After the reaction is complete, quench the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.

Oxidation of 2-Methylcyclohexanone (B44802)

This method utilizes the oxidation of a cyclic ketone to yield the desired linear keto acid.

Experimental Workflow:

Protocol:

-

In a reaction vessel, dissolve 2-methylcyclohexanone in a suitable solvent (e.g., acetic acid or water).

-

Slowly add a strong oxidizing agent, such as potassium permanganate (B83412) or nitric acid, to the solution while controlling the temperature.

-

After the addition is complete, stir the reaction mixture at a specific temperature for a set period to ensure complete oxidation.

-

Quench the reaction and remove any solid byproducts by filtration.

-

Extract the aqueous phase with an organic solvent to isolate the crude product.

-

Purify the this compound by recrystallization or distillation.

Enzymatic Synthesis from 6-Aminohexanoic Acid

A biocatalytic approach offers a greener alternative for the synthesis of this compound.[1][7][8]

Experimental Workflow:

Protocol:

-

Prepare a buffered solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0) containing 6-aminohexanoic acid as the substrate.

-

Add the ω-amino group-oxidizing enzyme (ω-AOX) from a source such as Phialemonium sp..[1][7][8]

-

Incorporate catalase into the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the ω-AOX enzyme.[7][8]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for an extended period (e.g., 30 hours).[1][7]

-

Monitor the reaction progress using techniques like HPLC.

-

Upon completion, the this compound can be isolated and purified from the reaction mixture. This method has been reported to achieve a 100% yield.[1]

Natural Occurrence and Biological Role

While the direct natural occurrence of this compound is not widely reported, oxo fatty acids, in general, are found in various organisms, including plants and microorganisms, where they can act as signaling molecules.[9] The metabolic pathways of related compounds, such as 6-oxohexanoic acid, have been studied. For instance, 6-oxohexanoic acid is an intermediate in the microbial degradation of 6-hydroxyhexanoic acid to adipic acid.[10] It is plausible that this compound could be involved in similar metabolic or signaling pathways.

Plausible Metabolic Pathway:

Based on the metabolism of the closely related 6-oxohexanoic acid, a potential metabolic fate for this compound is its conversion to pimelic acid (heptanedioic acid) via an dehydrogenase enzyme.

Conclusion

This compound is a versatile chemical compound with established and emerging applications. While its formal discovery is not clearly documented, various effective synthetic routes have been developed, including classical organic reactions and modern enzymatic methods. The compilation of its physical and chemical data, along with detailed synthesis protocols, provides a valuable resource for researchers. Further investigation into its natural occurrence and biological roles may unveil new applications and a deeper understanding of its significance in biological systems.

References

- 1. An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-ACETYLVALERIC ACID | 3128-07-2 [chemicalbook.com]

- 3. This compound | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Acetylbutyric acid | C6H10O3 | CID 18407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 6-Oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, a gamma-keto acid, holds interest within various scientific domains due to its bifunctional nature, possessing both a ketone and a carboxylic acid moiety. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, supplemented with relevant experimental data and protocols. The document delves into the molecular properties, spectroscopic characteristics, and potential biological significance of this molecule, offering a valuable resource for researchers in chemistry, biology, and pharmacology.

Introduction